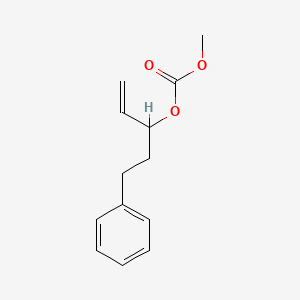

Methyl 5-phenylpent-1-en-3-yl carbonate

Description

Properties

CAS No. |

376647-56-2 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 5-phenylpent-1-en-3-yl carbonate |

InChI |

InChI=1S/C13H16O3/c1-3-12(16-13(14)15-2)10-9-11-7-5-4-6-8-11/h3-8,12H,1,9-10H2,2H3 |

InChI Key |

AUOSKDROUSTSHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC(CCC1=CC=CC=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Chloroformate Coupling

Reaction Mechanism and Reagents

The most widely documented method involves reacting 5-phenylpent-1-en-3-ol with methyl chloroformate in the presence of a base. Pyridine is commonly employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. The general reaction proceeds as follows:

$$

\text{5-Phenylpent-1-en-3-ol} + \text{Methyl chloroformate} \xrightarrow{\text{Pyridine, CH}2\text{Cl}2} \text{Methyl 5-phenylpent-1-en-3-yl carbonate} + \text{HCl}

$$

Experimental Procedure

- Reagent Setup : 5-Phenylpent-1-en-3-ol (5.00 mmol, 1.00 equiv) is dissolved in anhydrous dichloromethane (25 mL) under argon.

- Base Addition : Pyridine (6.00 equiv) is added dropwise at 0°C to prevent exothermic side reactions.

- Chloroformate Addition : Methyl chloroformate (3.00 equiv) is introduced slowly, followed by refluxing at 53°C for 15 hours.

- Workup : The mixture is cooled, washed with 1 N HCl, water, and brine. The organic layer is dried over Na$$2$$SO$$4$$ and concentrated.

- Purification : Flash chromatography (hexanes/ethyl acetate = 12:1) yields the product as a pale yellow oil (78% yield).

Table 1: Key Reaction Parameters for Direct Synthesis

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous CH$$2$$Cl$$2$$ | |

| Temperature | Reflux (53°C) | |

| Reaction Time | 15 hours | |

| Yield | 78% | |

| Purity (NMR) | ≥95% |

Alternative Approaches: Base-Mediated Activation

Lithium Bis(trimethylsilyl)amide (LiHMDS) Method

An alternative protocol utilizes LiHMDS as a non-nucleophilic base to deprotonate the allylic alcohol, enhancing its reactivity toward methyl chloroformate. This method avoids pyridine but requires strict anhydrous conditions.

Procedure Overview

- Deprotonation : LiHMDS (1.30 equiv) is added to 5-phenylpent-1-en-3-ol in tetrahydrofuran (THF) at 0°C.

- Carbonate Formation : Methyl chloroformate (1.50 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.

- Purification : Column chromatography (hexanes/ethyl acetate = 10:1) affords the product in 72% yield.

Comparative Analysis

- Advantages : Higher functional group tolerance compared to pyridine-mediated methods.

- Limitations : Sensitivity to moisture and higher cost of LiHMDS.

Optimization Strategies

Solvent Effects

Comparative Evaluation of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Cost | Practicality |

|---|---|---|---|---|

| Pyridine/CH$$2$$Cl$$2$$ | 78% | High | Low | High |

| LiHMDS/THF | 72% | Moderate | High | Moderate |

Key Findings :

- The pyridine-mediated method offers superior yield and practicality for large-scale synthesis.

- LiHMDS is advantageous for substrates sensitive to acidic conditions but is less cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpent-1-en-3-yl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbonate ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of carbamates or thiocarbonates.

Scientific Research Applications

Methyl 5-phenylpent-1-en-3-yl carbonate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties.

Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-1-en-3-yl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The phenyl group can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Methyl (3-Methyl-5-phenylpent-1-en-3-yl) Carbonate

Cinnamyl Methyl Carbonate

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- CAS : 85217-69-2

- Key Differences :

- Substitution of the pentenyl chain with a cinnamyl (3-phenylpropenyl) group shortens the carbon backbone and introduces a conjugated double bond.

- The aromatic propenyl moiety enhances UV absorption properties, making it more suitable for photochemical applications compared to the less conjugated target compound.

- Reactivity : The α,β-unsaturated ester in cinnamyl derivatives facilitates Michael additions, whereas this compound may prioritize electrophilic substitutions at the phenyl ring .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Molecular Formula : C₂₂H₂₂O₅ (inferred from )

- Key Differences :

- Presence of a triple bond (alkyne) at the 2nd position and two phenyl groups at the 5th carbon increases rigidity and steric bulk.

- The ethoxycarbonyloxy group introduces a larger ester moiety, likely reducing volatility compared to the methyl carbonate analog.

- Applications : The alkyne functionality enables click chemistry applications, which are less accessible in the single double-bond system of this compound .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : this compound’s synthesis via Grignard or esterification routes offers versatility, whereas analogs like the diphenyl-alkyne compound require specialized catalysts (e.g., nickel) for alkyne incorporation .

- Solubility and Stability: Linear carbonates (e.g., Methyl 5-phenylpent-1-en-3-yl) exhibit higher solubility in ethers and DCM compared to branched or aromatic analogs, as noted in chromatographic purification steps .

- Kinetic Behavior: suggests methyl carbonates generally have lower activation energies (log k vs. Ef plots) in 80% aqueous ethanol than phenyl carbonates, implying faster hydrolysis rates for this compound .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

Advanced Application:

- Enantiomeric Excess (ee): HPLC with chiral stationary phases quantifies stereochemical purity, essential for asymmetric catalysis studies .

What are the stability and decomposition pathways of this compound under thermal or catalytic conditions?

Advanced Research Question

- Thermal Stability:

- Catalytic Degradation:

Methodological Insight:

- Kinetic Monitoring: Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) track decomposition products under controlled heating rates.

How is this compound utilized in asymmetric catalytic rearrangements?

Advanced Research Question

- Catalytic Asymmetric Rearrangement:

- The compound serves as a substrate in acetimidate rearrangements. For example, LiEt3BH reduces acetimidates to amines with high enantioselectivity (86% yield, 98% ee) .

- Mechanistic Insight: Stereochemical outcomes depend on chiral induction during hydride transfer, validated by comparative HPLC and optical rotation ([α]D20 = −9.2) .

Experimental Design:

- Chiral Catalyst Screening: Ligands like BINAP or phosphoramidites are tested for enantioselectivity in transition-metal-catalyzed reactions.

What computational methods are employed to model the electronic structure and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT):

Data Integration:

- Benchmarking: Experimental NMR chemical shifts are compared with DFT-calculated values (e.g., B3LYP/6-311++G** basis set) to validate computational models .

How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?

Advanced Research Question

- Electronic Effects:

- Electron-withdrawing groups (e.g., -NO2) on the phenyl ring increase the electrophilicity of the carbonate carbonyl, accelerating nucleophilic attacks.

- Comparative Studies: Meta-substituted analogs (e.g., 5-(3-methoxyphenyl) derivatives) show altered reactivity in cross-coupling due to steric and electronic modulation .

Methodology:

- Hammett Analysis: Linear free-energy relationships (LFER) correlate substituent σ values with reaction rates to quantify electronic effects .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Research Question

- Regioselectivity Barriers:

- Competing pathways (e.g., allylic vs. vinylic C-O bond cleavage) arise due to the compound’s conjugated system. Nickel catalysts favor allylic C-O activation in cross-couplings .

- Steric Control: Bulky ligands (e.g., PCy3) direct reactions to less hindered positions, as demonstrated in analogous allylic acetates .

Experimental Validation:

- Isotopic Labeling: 13C-labeled substrates track bond cleavage sites via NMR or mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.